![molecular formula C17H18ClNO3 B5712091 N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide](/img/structure/B5712091.png)
N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. It is a selective kappa opioid receptor agonist that has been extensively studied for its potential use in pain management.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide has been widely studied for its potential use in pain management, particularly in the treatment of neuropathic pain. It has also been investigated for its potential use in the treatment of drug addiction, depression, and anxiety disorders. In addition, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide is a selective kappa opioid receptor agonist, which means that it activates the kappa opioid receptors in the brain and spinal cord. Activation of these receptors leads to the modulation of pain perception, as well as the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models of neuropathic pain, without producing the side effects associated with traditional opioids such as morphine. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, this compound has been shown to have anti-inflammatory effects, reducing inflammation in the gut in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide is that it is a selective kappa opioid receptor agonist, which means that it can produce analgesic effects without the side effects associated with traditional opioids. However, one limitation of this compound is that it has a short half-life, which means that it may need to be administered multiple times to produce sustained effects.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide. One area of research is the development of more potent and selective kappa opioid receptor agonists, which may have even greater potential for the treatment of pain and other disorders. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory effects of this compound, which may lead to the development of new treatments for inflammatory bowel disease and other inflammatory disorders. Finally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-isopropoxybenzamide involves the reaction of 5-chloro-2-methoxyaniline with 3-isopropoxybenzoyl chloride in the presence of a base, followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(2)22-14-6-4-5-12(9-14)17(20)19-15-10-13(18)7-8-16(15)21-3/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPIWHRYQLJSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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